[4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid
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Description
[4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- A study by Nikulnikov et al. (2010) explored the Ugi reaction involving various N-tert-butoxycarbonyl-protected α-amino acids, leading to the efficient microwave-assisted cyclization in acetic acid to yield diastereomerically pure, racemic piperazine-2,5-diones. This process is significant for synthesizing complex molecules efficiently, indicating the versatility of the tert-butoxycarbonyl-protected compounds in chemical synthesis (Nikulnikov, Shumsky, & Krasavin, 2010).
- Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, revealing the nature of intermolecular contacts and the percentage contribution of interactions. These findings are vital for understanding the molecular geometry and potential reactivity of compounds containing tert-butoxycarbonyl groups (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
2. Biochemical Evaluation and Molecular Interactions
- Sanjeevarayappa et al. (2015) synthesized and characterized a compound involving the tert-butyl group. The compound's structure was confirmed by single crystal XRD data, and its antibacterial and anthelmintic activities were evaluated, although it showed moderate activity. This research highlights the potential biological applications and the importance of structural analysis in developing pharmaceutical agents (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
- The research by Chonan et al. (2011) on (4-piperidinyl)-piperazine derivatives, including those with fluorine substituted tert-butoxycarbonyl groups, as ACC1/2 non-selective inhibitors, underscores the potential of such compounds in medicinal chemistry, particularly in addressing metabolic disorders (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).
3. Molecular Dynamics and Crystallography
- The study by Anthal et al. (2018) on tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate elucidated the molecule's crystal structure and molecular interactions, contributing to the understanding of molecular dynamics and the potential applications of such compounds in crystallography and molecular design (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDOKBNIXUWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376114 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868260-17-7 |
Source
|
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-methoxyphenyl)-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868260-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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